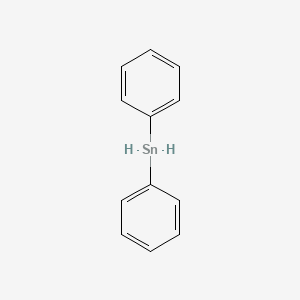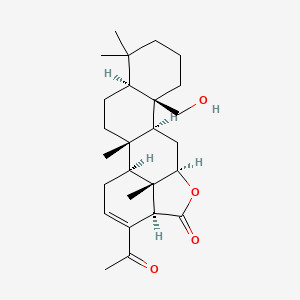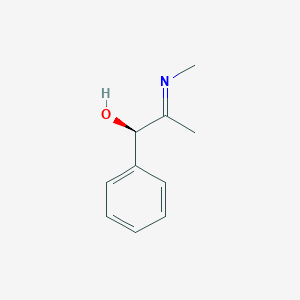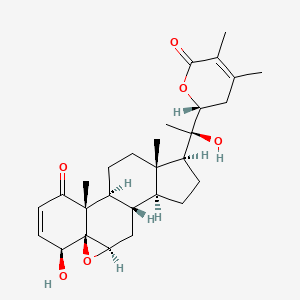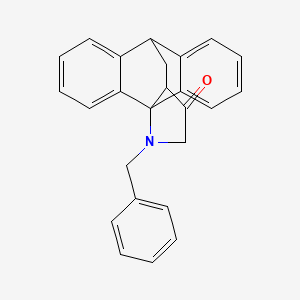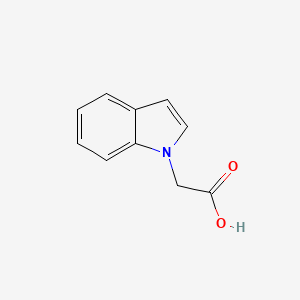
1H-Indole-1-acetic acid
Overview
Description
1H-Indole-1-acetic acid is an indolyl carboxylic acid that is acetic acid in which one of the methyl hydrogens is substituted by an indol-1-yl group . It is a monocarboxylic acid and has a role as a Bronsted acid . It is also known by its IUPAC name, 1H-indol-1-ylacetic acid .
Synthesis Analysis
A series of Schiff base triazoles derived from Indole-3-acetic acid with substituted Benzaldehydes were designed, synthesized, and evaluated through various Spectroanalytical techniques . The synthetic molecules possess good cytotoxic potential in the Brine Shrimp Lethality screening .
Molecular Structure Analysis
The conformational space of 1H-Indole-1-acetic acid was scanned using molecular dynamics at semiempirical level, and complemented with functional density calculations at B3LYP/6-31G** level, 14 conformers of lowest energy were obtained . Electronic distributions were analyzed at a higher calculation level, thus improving the basis set (B3LYP/6-311++G**) .
Chemical Reactions Analysis
The indole ring is highly reactive at its 3-position toward protonation, halogenation, alkylation, and acylation . Electrophilic substitution can be combined with inter- or intramolecular addition at C-2 .
Physical And Chemical Properties Analysis
1H-Indole-1-acetic acid has a molecular formula of C10H9NO2 and an average mass of 175.184 Da . It has a density of 1.2±0.1 g/cm3, boiling point of 384.5±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .
Scientific Research Applications
Biological Potential of Indole Derivatives
Indole derivatives, including Indol-1-yl-acetic acid, possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Treatment of Various Disorders
The application of indole derivatives, including Indol-1-yl-acetic acid, for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Both natural and synthetic indoles show various biologically vital properties .
Role in Cell Biology
Indoles play a significant role in cell biology. They are important types of molecules and natural products . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .
Antiviral Activity
Indole derivatives have shown potential as antiviral agents. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Role in Plant Growth
Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . It has been reported that Indole-3-acetic acid promoted the growth of filamentous forms of Saccharomyces cerevisiae and promoted the invasion of the yeast .
Peroxisome Proliferator-Activated Receptor Agonists
Indol-1-yl Acetic Acids have been studied as Peroxisome Proliferator-Activated Receptor Agonists . These receptors play a crucial role in the regulation of cellular differentiation, development, and metabolism (carbohydrate, lipid, protein), and tumorigenesis of higher organisms .
Mechanism of Action
Target of Action
Indol-1-yl-acetic acid, also known as 2-(1H-indol-1-yl)acetic acid or 1H-Indole-1-acetic acid, is a bioactive aromatic compound that binds with high affinity to multiple receptors . It is a plant hormone produced by the degradation of tryptophan in higher plants .
Mode of Action
Indol-1-yl-acetic acid enters the plant cell nucleus and binds to a protein complex composed of a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3), resulting in ubiquitination of Aux/IAA proteins .
Biochemical Pathways
The IAM and IPA pathways are the two most common biosynthetic pathways for Indol-1-yl-acetic acid in microorganisms . In addition, it has been found in very few microorganisms that Indol-1-yl-acetic acid is synthesized through tryptophan-independent pathways, which mainly use indole-3-glycerol phosphate or indole as the main precursors .
Pharmacokinetics
It is known that indole derivatives, both natural and synthetic, show various biologically vital properties . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Result of Action
Indol-1-yl-acetic acid has a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . As all auxins, Indol-1-yl-acetic acid has many different effects, such as inducing cell elongation and cell division with all subsequent results for plant growth and development .
Action Environment
Environmental factors can influence the action of Indol-1-yl-acetic acid. For instance, plants can influence Indol-1-yl-acetic acid levels through both plant and bacterial synthesis and degradation, as well as Indol-1-yl-acetic acid conjugate formation . Additionally, the action of Indol-1-yl-acetic acid can be influenced by the presence of other microorganisms in the environment .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-indol-1-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-10(13)7-11-6-5-8-3-1-2-4-9(8)11/h1-6H,7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJFIWXYPKYBTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179023 | |
| Record name | 1H-Indole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-1-acetic acid | |
CAS RN |
24297-59-4 | |
| Record name | 1H-Indole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24297-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-1-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024297594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole-1-acetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75866 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-Indolyl)acetic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Indol-1-yl-acetic acid?
A1: Indol-1-yl-acetic acid has the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol.
Q2: Is there spectroscopic data available for Indol-1-yl-acetic acid?
A: Yes, researchers commonly use techniques like IR, 1H NMR, 13C NMR, and mass spectrometry to characterize newly synthesized Indol-1-yl-acetic acid derivatives. []
Q3: Does the structure of Indol-1-yl-acetic acid lend itself to forming complexes?
A: Yes. Research demonstrates that Indol-1-yl-acetic acid can form inclusion complexes with cyclodextrins like α-CD, β-CD, γ-CD, and HP-β-CD. These complexes show improved solubility and dissolution rates. [] Furthermore, Indol-1-yl-acetic acid can also form complexes with hydrotalcite in methanol. []
Q4: How does modifying the structure of Indol-1-yl-acetic acid affect its activity as a PPAR agonist?
A: Research indicates that the distance between the acidic group and the linker region in Indol-1-yl-acetic acid derivatives is crucial for their potency as PPAR agonists, especially when bound to the PPARγ protein. A hydrophobic tail on the molecule enhances interaction with PPARγ, leading to increased activity. []
Q5: Have any specific structural modifications shown promise in enhancing the activity of Indol-1-yl-acetic acid derivatives?
A: Yes. For example, the introduction of a 5-benzyloxy substituent on Indol-1-yl-acetic acid resulted in a compound with submicromolar and low micromolar IC50 values for rat and human aldose reductase, respectively. [] This modification also conferred PPARγ ligand activity, suggesting its potential as a lead compound for multi-target diabetes therapies.
Q6: What are some of the key biological targets of Indol-1-yl-acetic acid derivatives?
A6: Indol-1-yl-acetic acid derivatives have been investigated for their activity against various targets, including:
- sPLA2: Indol-1-yl-acetic acid derivatives, specifically 1H-indole-1-acetamide, 1H-indole-1-acetic acid hydrazide, and 1H-indol-1-glyoxylamides, show potential for treating sepsis by inhibiting sPLA2. []
- Plasminogen Activator Inhibitor-1 (PAI-1): Some Indol-1-yl-acetic acid derivatives have been identified as potential inhibitors of PAI-1. [, ]
- Aldose Reductase: Certain derivatives, such as [5-(benzyloxy)-1H-indol-1-yl]acetic acid, demonstrate potent inhibition of aldose reductase, a key enzyme involved in diabetic complications. []
- PPARs: Indol-1-yl-acetic acid derivatives have shown promise as PPAR agonists, particularly for PPARγ, a target for treating metabolic disorders like diabetes. []
- S1P1 Receptor: Several studies highlight the potential of modified Indol-1-yl-acetic acid structures as S1P1 receptor modulators. These compounds are being investigated for treating autoimmune diseases, inflammatory disorders, and conditions affecting vascular integrity. [, ]
- CRTH2 Receptor: Specific Indol-1-yl-acetic acid derivatives demonstrate antagonistic activity against the CRTH2 receptor, a target for treating asthma and other inflammatory diseases. [, , ]
- HCV RNA-Dependent RNA Polymerase (RdRp): A derivative, [(1R)-5-cyano-8-methyl-1-propyl-1,3,4,9-tetrahydropyano[3,4-b]indol-1-yl] acetic acid (HCV-371), exhibits potent inhibitory activity against HCV RdRp, showing potential as an anti-HCV agent. []
- Pantothenate Synthetase: Numerous studies have investigated Indol-1-yl-acetic acid derivatives as inhibitors of pantothenate synthetase, an enzyme crucial for Mycobacterium tuberculosis survival. [, , , , , , ]
Q7: Are there any known antifungal applications of Indol-1-yl-acetic acid derivatives?
A: Yes. Researchers have explored the antifungal potential of gramine-bearing 1,2,4-triazole derivatives synthesized from Indol-1-yl-acetic acid. These compounds showed promising antifungal activity against various microorganisms. []
Q8: Has Indol-1-yl-acetic acid been studied in the context of cancer?
A: While not a primary focus, some research suggests potential applications. One study investigated a curcumin derivative linked to Indol-1-yl-acetic acid, (2‐(3‐{(1E)‐{(E)‐3‐(4‐hydroxy‐3‐methoxybenzylidene)‐2‐oxocyclohexylidene)methyl)‐1H‐indol‐1‐yl)acetic acid} (MOMI-1), for its antiproliferative effects on lung cancer cells. []
Q9: How stable is Indol-1-yl-acetic acid under different conditions?
A: While specific stability data for the parent compound may vary, research focuses on improving the formulation and stability of its derivatives. For instance, amorphous forms of certain derivatives have demonstrated enhanced stability. [, ]
Q10: What strategies are employed to improve the solubility and bioavailability of Indol-1-yl-acetic acid derivatives?
A: Several approaches are utilized, including:* Inclusion Complexation: Forming inclusion complexes with cyclodextrins is a common strategy to enhance the solubility and dissolution rate of poorly soluble Indol-1-yl-acetic acid derivatives. []* Salt Formation: Researchers are exploring the formation of various salts, like potassium, sodium, ammonium, and others, to enhance the solubility and bioavailability of these compounds. []
Q11: What is known about the toxicity profile of Indol-1-yl-acetic acid and its derivatives?
A: Toxicity and safety data are primarily available for specific derivatives and not the parent compound itself. For example, research on AZD1981, a DP2 receptor antagonist derived from Indol-1-yl-acetic acid, is currently underway to assess its safety and efficacy in clinical settings for treating asthma. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Octadecanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B1213314.png)

![N-ethyl-N'-[[(1S,2S)-2-[[4-(ethylamino)butylamino]methyl]cyclopropyl]methyl]butane-1,4-diamine](/img/structure/B1213316.png)
